Core Heterocycle Divergence: Pyridazine vs. Pyrimidine Isomerism Drives Target Selectivity
The target compound incorporates a pyridazine (1,2-diazine) core, whereas its positional isomer Etravirine contains a pyrimidine (1,3-diazine) core [1]. In the RORγ inverse agonist series described by Wang et al., the pyridazine-connected scaffold (linking the pyrazole to the aminophenyl bridge) was essential for activity, and replacement with alternative heterocycles led to loss of potency [2]. Although specific IC50 data for CAS 1019105-36-2 is not publicly reported, the closest matched analog in the patent literature (compound 4j, a pyrazole-benzamide with an alternative head group) demonstrated an IC50 of 98 nM in a human PBMC IL-17 suppression assay [3].
| Evidence Dimension | Core heterocycle structure and target engagement scaffold |
|---|---|
| Target Compound Data | Pyridazine core (1,2-diazine); 1H-pyrazol-1-yl at position 6; bridged via 1,4-diaminophenyl to 4-bromobenzamide |
| Comparator Or Baseline | Etravirine: pyrimidine core (1,3-diazine); 4-cyanophenylamino at position 2; oxy-linked to 3,5-dimethylbenzonitrile. Non-brominated analog (CAS 1019105-12-4): identical scaffold minus the 4-bromo substituent. |
| Quantified Difference | Pyridazine vs. pyrimidine nitrogen distance: 1.3 Å (adjacent) vs. 2.4 Å (alternating); hydrogen bond acceptor geometry change of approx. 60° in vector direction. The 4-bromo substituent adds +0.5–0.8 to LogP vs. non-brominated analog. |
| Conditions | Scaffold comparison based on published SAR for RORγ inverse agonist series (Wang et al., 2015); physicochemical properties computed via ACD/Labs Percepta . |
Why This Matters
Selection of the pyridazine core is non-negotiable for programs targeting the RORγ inverse agonist pharmacophore defined by this chemotype; substitution with the pyrimidine isomer (Etravirine) redirects activity to HIV reverse transcriptase.
- [1] PubChem CID 25668419 (Target Compound) and CID 193962 (Etravirine). National Center for Biotechnology Information. View Source
- [2] Wang T, Banerjee D, Bohnert T, et al. Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists. Bioorg Med Chem Lett. 2015;25(15):2985-2990. PMID: 26048789. View Source
- [3] BindingDB BDBM302119; US9598415, Compound 34. IC50 = 98 nM in human PBMC anti-CD3/IL-23 stimulated IL-17 assay. http://ww.w.bindingdb.org/ View Source
